molecular formula C22H26ClN3O3 B277861 N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide

Cat. No. B277861
M. Wt: 415.9 g/mol
InChI Key: TZIXVGPJPSRSGC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide, commonly known as BPPA, is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. BPPA belongs to the class of piperazine derivatives and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The exact mechanism of action of BPPA is not fully understood. However, it is believed to act as an inhibitor of cyclooxygenase-2 (COX-2) and lipoxygenase (LOX) enzymes. These enzymes are responsible for the production of inflammatory mediators in the body. By inhibiting these enzymes, BPPA reduces the production of inflammatory mediators, thereby exhibiting anti-inflammatory and analgesic properties.
Biochemical and Physiological Effects:
BPPA has been found to exhibit various biochemical and physiological effects. It has been shown to reduce the levels of inflammatory cytokines and chemokines in the body. BPPA also reduces the production of reactive oxygen species (ROS) and inhibits the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in inflammation.

Advantages and Limitations for Lab Experiments

BPPA has several advantages for lab experiments. It is a stable compound that can be easily synthesized in large quantities. BPPA is also soluble in common organic solvents, making it easy to handle in the lab. However, BPPA has some limitations for lab experiments. It is a relatively new compound, and its potential toxicity and side effects are not fully understood. Further studies are needed to determine the optimal dosage and administration route for BPPA.

Future Directions

There are several future directions for the study of BPPA. One potential direction is the investigation of its potential use in the treatment of cancer. BPPA has been found to exhibit significant anti-cancer properties in vitro, and further studies are needed to determine its efficacy in vivo. Another potential direction is the investigation of its potential use in the treatment of neurological disorders. BPPA has been found to exhibit neuroprotective properties, and further studies are needed to determine its potential use in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
In conclusion, BPPA is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and analgesic properties and has potential use in the treatment of cancer and neurological disorders. Further studies are needed to determine its optimal dosage, administration route, and potential toxicity.

Synthesis Methods

The synthesis of BPPA involves the reaction of 4-(4-butanoylpiperazin-1-yl)-3-chlorobenzoic acid with 2-phenoxyacetyl chloride in the presence of a suitable base. The reaction results in the formation of BPPA as a white crystalline solid.

Scientific Research Applications

BPPA has been extensively studied for its potential therapeutic applications. It has been found to exhibit significant anti-inflammatory and analgesic properties. BPPA has also been studied for its potential use in the treatment of cancer and neurological disorders.

properties

Product Name

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide

Molecular Formula

C22H26ClN3O3

Molecular Weight

415.9 g/mol

IUPAC Name

N-[4-(4-butanoylpiperazin-1-yl)-3-chlorophenyl]-2-phenoxyacetamide

InChI

InChI=1S/C22H26ClN3O3/c1-2-6-22(28)26-13-11-25(12-14-26)20-10-9-17(15-19(20)23)24-21(27)16-29-18-7-4-3-5-8-18/h3-5,7-10,15H,2,6,11-14,16H2,1H3,(H,24,27)

InChI Key

TZIXVGPJPSRSGC-UHFFFAOYSA-N

SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)Cl

Canonical SMILES

CCCC(=O)N1CCN(CC1)C2=C(C=C(C=C2)NC(=O)COC3=CC=CC=C3)Cl

Origin of Product

United States

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